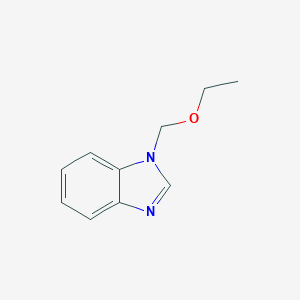

Benzimidazole,1-(ethoxymethyl)-(8ci)

Beschreibung

BenchChem offers high-quality Benzimidazole,1-(ethoxymethyl)-(8ci) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole,1-(ethoxymethyl)-(8ci) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

18250-01-6 |

|---|---|

Molekularformel |

C10H12N2O |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

1-(ethoxymethyl)benzimidazole |

InChI |

InChI=1S/C10H12N2O/c1-2-13-8-12-7-11-9-5-3-4-6-10(9)12/h3-7H,2,8H2,1H3 |

InChI-Schlüssel |

BOKYYFVSSFBACN-UHFFFAOYSA-N |

SMILES |

CCOCN1C=NC2=CC=CC=C21 |

Kanonische SMILES |

CCOCN1C=NC2=CC=CC=C21 |

Synonyme |

Benzimidazole, 1-(ethoxymethyl)- (8CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties of Benzimidazole, 1-(ethoxymethyl)- (8CI)

Executive Summary & Chemical Identity

Benzimidazole, 1-(ethoxymethyl)- (also known as 1-(ethoxymethyl)-1H-benzimidazole) is a specialized heterocyclic derivative characterized by the protection of the pyrrole-like nitrogen (

Unlike the parent benzimidazole, which is a high-melting solid capable of intermolecular hydrogen bonding, the 1-ethoxymethyl derivative lacks an acidic N-H proton, resulting in significantly altered physical properties, including a lower melting point and increased solubility in non-polar organic solvents.

Nomenclature & Identifiers

| Descriptor | Value |

| IUPAC Name | 1-(Ethoxymethyl)-1H-benzimidazole |

| Common Synonyms | |

| CAS Registry Number | Not widely listed in open registries; Derivative of [51-17-2] |

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| SMILES | CCOCN1C=NC2=CC=CC=C12 |

| InChI Key | Derivative-specific key varies by tautomer assignment |

Physicochemical Profile

The physicochemical behavior of 1-(ethoxymethyl)benzimidazole is dominated by the lipophilic ethoxymethyl side chain and the basicity of the pyridine-like nitrogen (

Physical Properties

| Property | Value / Range | Source / Rationale |

| Physical State | Low-melting solid or Oil | Disruption of H-bonding network found in parent benzimidazole ( |

| Melting Point | Analogous 1-methylbenzimidazole melts at | |

| Boiling Point | High boiling point typical of fused heterocycles; likely decomposes before boiling at atm pressure. | |

| Solubility (Water) | Sparingly Soluble | Increased lipophilicity compared to parent. |

| Solubility (Organic) | High | Soluble in DCM, THF, Ethanol, DMSO, Ethyl Acetate. |

| LogP (Octanol/Water) | Parent benzimidazole LogP is |

Acid-Base Chemistry

-

Basicity (

): The compound retains the basic pyridine-like nitrogen ( -

Stability: The

-hemiaminal ether linkage is stable to bases and nucleophiles but labile to acids . Acidic hydrolysis releases formaldehyde, ethanol, and the parent benzimidazole.

Synthetic Pathways

The synthesis of 1-(ethoxymethyl)benzimidazole typically involves the

Synthesis Protocol

Safety Warning: Chloromethyl ethyl ether is a potent alkylating agent and a known carcinogen. All operations must be conducted in a fume hood with appropriate PPE.

-

Deprotonation: Benzimidazole is dissolved in dry THF or DMF. Sodium hydride (NaH, 1.1 equiv) is added at

to form the sodium salt. -

Alkylation: Chloromethyl ethyl ether (1.1 equiv) is added dropwise to the reaction mixture.

-

Work-up: The mixture is stirred at room temperature for 2-4 hours, quenched with water, and extracted with ethyl acetate.

-

Purification: The product is purified via silica gel chromatography (Hexane/EtOAc gradient).

Reaction Scheme Visualization

Figure 1: Synthetic pathway via N-alkylation of benzimidazole anion.

Structural Characterization (Spectroscopy)

Researchers identifying this compound should look for specific diagnostic signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR (500 MHz, )

-

Aromatic Region (

7.2 - 8.0 ppm): Multiplets corresponding to the 4 protons of the benzene ring and the single proton at the C2 position ( -

N-Methylene (

5.5 - 5.7 ppm): A characteristic singlet (2H) for the -

Ethoxy Methylene (

3.4 - 3.5 ppm): A quartet (2H) for the -

Methyl Group (

1.1 - 1.2 ppm): A triplet (3H) for the terminal methyl group.

Mass Spectrometry[6]

-

ESI-MS: Expect a molecular ion peak

at m/z 177.2 . -

Fragmentation: Loss of the ethoxymethyl group (

) to generate the benzimidazole cation (

Biological & Pharmaceutical Context

While often used as a synthetic intermediate, the 1-ethoxymethyl motif has specific relevance in drug design:

-

Prodrug Strategy: The

-alkoxymethyl group can be hydrolyzed in vivo by non-specific esterases or acidic environments (e.g., stomach acid), releasing the parent pharmacophore. This is useful for masking the N-H polarity to improve membrane permeability. -

Solubility Enhancement: The ether oxygen can accept hydrogen bonds from water, potentially improving aqueous solubility compared to purely alkylated (e.g.,

-butyl) analogs, while maintaining high lipophilicity for blood-brain barrier penetration.

Hydrolysis Mechanism

The stability of this compound is pH-dependent. In acidic media, the hemiaminal ether decomposes.

Figure 2: Acid-catalyzed hydrolysis pathway releasing the parent scaffold.

References

-

Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

-

European Patent Office. (1988). Patent EP0254322B1: Benzimidazole derivatives. (Describes synthesis of 1-ethoxymethylbenzimidazole as Intermediate). Link

-

PubChem. (2025).[2] Benzimidazole (Compound Summary).[3][4][5][6][7][8] National Library of Medicine. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for N-hemiaminal ether stability).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Ethylenediaminetetra(methylenephosphonic acid) | C6H20N2O12P4 | CID 15025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iosrphr.org [iosrphr.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. tsijournals.com [tsijournals.com]

- 7. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Multiplexed Screening Approach for 1-(ethoxymethyl)benzimidazole Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2][3][4] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with various biopolymers and biological targets.[5] This guide provides a comprehensive technical framework for the systematic biological activity screening of a specific subclass: 1-(ethoxymethyl)benzimidazole derivatives. The introduction of the 1-ethoxymethyl group is a strategic modification aimed at potentially improving pharmacokinetic properties or acting as a labile prodrug moiety. We present a multiplexed screening cascade designed for researchers in drug development, detailing field-proven protocols for evaluating anticancer, antimicrobial, and antiviral activities. The methodologies are explained with a focus on the underlying scientific rationale, ensuring that each protocol functions as a self-validating system with appropriate controls. This document serves as a practical guide for identifying and characterizing novel therapeutic leads from this promising chemical class.

Introduction: The Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, has been a focal point of synthetic medicinal chemistry for decades.[3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[6][7][8][9] Several benzimidazole-based drugs have achieved regulatory approval and are in widespread clinical use, such as the anthelmintics albendazole and mebendazole, and the proton-pump inhibitor omeprazole.[1][10]

The anticancer potential of benzimidazoles is particularly noteworthy. Many derivatives function by inhibiting tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][6][11][12] This mode of action is shared by well-established chemotherapeutics, highlighting the scaffold's potential in oncology.[13][14] The versatility of the benzimidazole core allows for structural modifications at multiple positions, enabling chemists to fine-tune activity against specific targets and develop next-generation therapeutic agents.[1][11] This guide focuses on derivatives functionalized with a 1-(ethoxymethyl) group, a substitution that may modulate solubility, cell permeability, and metabolic stability, thereby offering a new avenue for drug discovery.

General Synthesis of 1-(ethoxymethyl)benzimidazole Derivatives

The synthesis of the target compounds typically begins with a condensation reaction to form the core benzimidazole ring, followed by N-alkylation to introduce the ethoxymethyl group. A representative and efficient method involves the reaction of an appropriate o-phenylenediamine with an aldehyde or carboxylic acid derivative.

Protocol: Two-Step Synthesis

-

Step 1: Formation of the Benzimidazole Core.

-

An appropriately substituted o-phenylenediamine (1 eq.) is condensed with a substituted aldehyde (1 eq.) in the presence of an oxidizing agent or catalyst. A common method uses p-toluenesulfonic acid (p-TsOH) in ethanol, refluxing for 6-8 hours.[15]

-

Causality: The acid catalyst protonates the aldehyde, making it more electrophilic and facilitating the initial condensation with the diamine to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization yield the 2-substituted benzimidazole.[15]

-

The crude product is purified, typically by recrystallization from a suitable solvent like isopropyl alcohol.[15]

-

-

Step 2: N-alkylation with Ethoxymethyl Group.

-

The synthesized 2-substituted benzimidazole (1 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A base, such as potassium carbonate (K₂CO₃, 2 eq.), is added to deprotonate the imidazole nitrogen, forming a nucleophilic anion.[16]

-

Chloromethyl ethyl ether (or a similar ethoxymethylating agent) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Causality: The deprotonated benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic methylene carbon of the chloromethyl ethyl ether in an Sₙ2 reaction to form the N-C bond, yielding the final 1-(ethoxymethyl)benzimidazole derivative.

-

Workup typically involves pouring the reaction mixture into water to precipitate the product, followed by filtration, washing, and purification by column chromatography or recrystallization.

-

Biological Activity Screening Cascade

A tiered, multiplexed screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives. This cascade prioritizes broad primary assays to identify initial "hits," followed by more specific secondary assays to elucidate the mechanism of action.

Anticancer Activity Screening

The primary rationale for screening benzimidazoles as anticancer agents stems from their established role as tubulin polymerization inhibitors.[9][11]

This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.

Protocol:

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5][17]

-

Compound Treatment: Prepare serial dilutions of the 1-(ethoxymethyl)benzimidazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Causality: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Selectivity Index (Normal Cells/Cancer Cells) |

| Derivative 1 | 5.5 | 0.5 | 7.3 | >10 |

| Derivative 2 | >100 | >100 | >100 | N/A |

| Doxorubicin | 0.8 | 1.2 | 1.0 | ~1.5 |

For compounds showing potent cytotoxicity (low micromolar IC₅₀ values), the following assays can elucidate the underlying mechanism.

A. In Vitro Tubulin Polymerization Assay This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Reaction Setup: In a 96-well plate, combine a tubulin solution (porcine brain tubulin, >99% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP) with various concentrations of the test compound.[18][19]

-

Initiation: Warm the plate to 37°C to initiate polymerization.

-

Monitoring: Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.[18]

-

Causality: The polymerization of tubulin dimers into microtubules increases the scattering of light, which is measured as an increase in absorbance. Inhibitors will suppress this increase, while stabilizers will enhance it.

-

-

Controls: Use Nocodazole or Colchicine as a positive control for inhibition and Paclitaxel as a positive control for stabilization.[18][19]

-

Analysis: Compare the polymerization curves of treated samples to the controls to determine inhibitory activity.

B. Cell Cycle Analysis by Flow Cytometry This assay determines if the compound induces arrest at a specific phase of the cell cycle, which is a hallmark of antimitotic agents.

Protocol:

-

Treatment: Treat cancer cells (e.g., HeLa) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting & Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Causality: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

-

-

Acquisition & Analysis: Analyze the cells using a flow cytometer. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5][19]

Diagram: Anticancer Mechanism of Action

Caption: Proposed mechanism for anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity Screening

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzimidazoles have shown promise in this area.[2][7][20]

A two-step process is efficient: a qualitative primary screen to identify any activity, followed by a quantitative screen to determine potency.

A. Primary Screen: Agar Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly swab the inoculum over the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger zone indicates greater activity.

B. Quantitative Screen: Broth Microdilution for MIC This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth.

Protocol:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria + broth, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).[20]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Derivative 3 | 8 | 16 | >64 |

| Derivative 4 | >64 | >64 | >64 |

| Ciprofloxacin | 1 | 0.5 | 2 |

Diagram: Antimicrobial Screening Workflow

Caption: Step-by-step workflow for the antiviral plaque reduction assay.

Data Interpretation and Lead Optimization

A successful screening campaign generates a wealth of data that must be carefully interpreted.

-

Potency: The absolute values (IC₅₀, MIC, EC₅₀) indicate the potency of a compound. Lower values are generally better.

-

Selectivity: For anticancer and antiviral agents, it is crucial to assess toxicity against normal, non-cancerous cells (e.g., human fibroblasts). The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells) or (CC₅₀) / (EC₅₀). A high SI value (>10) is desirable as it indicates the compound is preferentially toxic to the target cells or virus over host cells. [21]* Spectrum of Activity: The results from multiple cell lines or microbial strains reveal the breadth of a compound's activity.

-

Structure-Activity Relationship (SAR): By comparing the activity data of different derivatives, researchers can establish an SAR. [1][11]This involves identifying which structural modifications lead to increased potency or improved selectivity, guiding the rational design of the next generation of compounds for lead optimization. [3]

Conclusion

The 1-(ethoxymethyl)benzimidazole scaffold represents a promising area for the discovery of novel therapeutic agents. The systematic, multiplexed screening cascade detailed in this guide provides a robust and efficient framework for evaluating the anticancer, antimicrobial, and antiviral potential of these derivatives. By integrating primary viability and inhibition assays with secondary mechanism-of-action studies, researchers can rapidly identify potent and selective hit compounds. Subsequent SAR analysis will be critical for optimizing these initial hits into viable lead candidates for further preclinical development.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Cureus.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.). NCBI.

- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11).

- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025, July 1). PubMed.

- Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.).

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015, August 20). MDPI.

- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017, September 4). Open Access Journals.

- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. (2021, October 17). Semantic Scholar.

- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2022, December 24). Asian Journal of Research in Chemistry.

- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021, April 17). Semantic Scholar.

- Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. (n.d.).

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022, December 29). MDPI.

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.

- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021, August 8).

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2026, January 15). MDPI.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). Scilit.

- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008, November 15). PubMed.

- Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020, January 15). PubMed.

- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025, February 14).

- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2024, March 6).

- Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021, March 30). SciSpace.

- Antiviral activity of benzimidazole derivatives. II.

- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. (2025, August 6).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIV

- Diverse biological activities of benzimidazole derivatives. (n.d.).

- A Brief Review of The Biological Activities of Benzimidazole Deriv

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- Biological activities of benzimidazole deriv

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Synthesis and antiparasitic activity of 1H-benzimidazole deriv

- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022, November 26). TSI Journals.

- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. ijsart.com [ijsart.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. isca.me [isca.me]

- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpcbs.com [ijpcbs.com]

- 16. tsijournals.com [tsijournals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of Benzimidazole, 1-(ethoxymethyl)- in Solution

Executive Summary

1-(Ethoxymethyl)benzimidazole is a specialized heterocyclic derivative characterized by an

The thermodynamic stability of this compound in solution is governed by the hydrolysis equilibrium of the

Chemical Architecture & Stability Logic

Structural Analysis

The 1-(ethoxymethyl) group is formally an

-

Linker : Methylene bridge (

hybridized). -

Leaving Group Potential : The ethoxy group is a poor leaving group (

) unless protonated (

Thermodynamic vs. Kinetic Stability

It is imperative to distinguish between these two states for accurate pharmaceutical profiling:

| Parameter | Description | Status for 1-(Ethoxymethyl)benzimidazole |

| Thermodynamic Stability | Low in Water. The hydrolysis reaction is exergonic ( | |

| Kinetic Stability | Activation energy ( | pH Dependent. • Acid (pH < 4): Low kinetic stability ( |

Mechanistic Degradation Pathway

The primary degradation pathway is Specific Acid-Catalyzed Hydrolysis (A1 or A-S

Reaction Mechanism Diagram

The following diagram illustrates the stepwise decomposition of 1-(ethoxymethyl)benzimidazole under acidic conditions.

Caption: The rate-determining step (RDS) is typically the cleavage of the C-O bond following protonation, releasing ethanol and generating a transient iminium species.

Experimental Protocols for Stability Assessment

To rigorously determine the thermodynamic profile, one must construct a pH-Rate Profile . This protocol ensures self-validating data through the use of internal standards and buffered controls.

Protocol: pH-Dependent Hydrolysis Kinetics

Objective: Determine the observed rate constant (

Reagents & Equipment:

-

Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0). Ionic strength (

) adjusted to 0.1 M with NaCl. -

Stock Solution: 1 mg/mL 1-(ethoxymethyl)benzimidazole in Acetonitrile (ACN).

-

Internal Standard: Caffeine or Benzophenone (chemically inert in this range).

-

Instrument: HPLC-UV/Vis (Detection

: 254 nm or 280 nm).

Step-by-Step Workflow:

-

Preparation : Pre-heat buffer solutions to 37°C (or 25°C) in a water bath.

-

Initiation : Spike 50 µL of Stock Solution into 4.95 mL of the target buffer. Vortex for 10 seconds. Final concentration

10 µg/mL. -

Sampling :

-

Acidic (pH 1.2 - 4.0): Inject immediately. Sample every 15 minutes for 2 hours.

-

Neutral/Basic (pH > 6.0): Sample every 1-2 hours for 24 hours.

-

-

Quenching (Critical) : For acidic samples, quench aliquots immediately into cold Ammonium Bicarbonate buffer (pH 8) to freeze the reaction before HPLC injection if not injecting on-line.

-

Quantification : Plot

vs. time. -

Calculation : The slope of the linear regression =

.

Workflow Visualization

Caption: Standardized workflow for determining pseudo-first-order hydrolysis rate constants.

Data Interpretation & Reference Values

When analyzing the stability of 1-(ethoxymethyl)benzimidazole, the following trends are the industry standard benchmarks. Deviations suggest impurities or catalytic solvent effects.

Predicted Stability Profile

| Condition | pH Range | Half-Life ( | Mechanism | Notes |

| Simulated Gastric Fluid | 1.0 – 2.0 | < 30 min | A1 Hydrolysis | Rapid degradation. Requires enteric coating for oral delivery. |

| Lysosomal | 4.5 – 5.0 | 2 – 6 hours | Acid Catalysis | Moderate stability. Suitable for prodrug activation. |

| Physiological | 7.4 | > 24 hours | Water Attack | Kinetically stable. Slow hydrolysis driven by water nucleophilicity. |

| Basic | > 9.0 | > 7 days | OH- Attack | Highly stable. Base-catalyzed mechanism is disfavored for acetals. |

Thermodynamic Parameters

To fully characterize the thermodynamics, perform the experiment at three temperatures (e.g., 25°C, 37°C, 50°C). Use the Arrhenius equation to derive activation energy (

-

Expected

: 60–80 kJ/mol (Typical for acetal hydrolysis). -

Entropy of Activation (

) : Likely positive or near zero, consistent with a dissociative (A1) mechanism involving bond breaking in the transition state.

Conclusion

1-(Ethoxymethyl)benzimidazole is a kinetically metastable entity. Its thermodynamic stability in aqueous solution is fundamentally low due to the exergonic nature of formaldehyde release. However, its practical utility is preserved in neutral-to-basic environments where the activation energy barrier prevents spontaneous hydrolysis. For researchers, this implies that stock solutions must be prepared in anhydrous organic solvents (DMSO/ACN) and aqueous dilutions should be used immediately.

References

-

Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis . Journal of Separation Science. (2009). Available at: [Link]

-

Tuning the stability of alkoxyisopropyl protection groups . Beilstein Journal of Organic Chemistry. (2019). Available at: [Link]

-

Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates . Journal of the Brazilian Chemical Society. (2006). Available at: [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis . Chemical Reviews. (2003). Available at: [Link]

Sources

Strategic N-Alkylation of the Benzimidazole Scaffold: A Guide to Synthesis, Regiocontrol, and Modern Methodologies

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic modification of this heterocycle via N-alkylation is a cornerstone of drug design, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. Substitution at the nitrogen atoms can modulate critical parameters such as lipophilicity, metabolic stability, and receptor binding affinity.[3] This guide provides a comprehensive overview of the fundamental principles and state-of-the-art synthetic methodologies for the N-alkylation of benzimidazoles. We delve into the causality behind experimental choices for controlling regioselectivity in unsymmetrically substituted systems, a critical challenge in the synthesis of these compounds. This document covers classical alkylation techniques, phase-transfer catalysis, the Mitsunobu reaction, and modern green chemistry approaches like microwave and ultrasound-assisted synthesis. Each section includes field-proven insights, detailed experimental protocols, and mechanistic diagrams to equip researchers and drug development professionals with a robust framework for the rational design and synthesis of novel N-alkylated benzimidazole derivatives.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

The fusion of benzene and imidazole rings gives rise to the benzimidazole system, a heterocyclic motif of immense significance in pharmacology.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, from antiulcer agents like omeprazole to broad-spectrum anthelmintics such as albendazole.[1][2]

The true versatility of the benzimidazole scaffold is unlocked through substitution, particularly at the nitrogen atoms. N-alkylation serves as a powerful tool for fine-tuning a molecule's properties:

-

Physicochemical Properties: The introduction of an alkyl group can significantly alter a compound's solubility and lipophilicity (LogP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Biological Activity: An N-alkyl substituent can act as a key binding element, orienting the molecule within a receptor pocket or providing additional van der Waals interactions to enhance potency. The biological properties of the benzimidazole system are strongly influenced by substitution at the N-1 and C-2 positions.[3]

-

Metabolic Stability: Alkylation can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.

The primary challenge in this field is controlling the site of alkylation. An unsymmetrically substituted benzimidazole exists as a mixture of two rapidly equilibrating tautomers, presenting two potential nitrogen atoms (N1 and N3) for alkylation. The resulting product is often a mixture of regioisomers, complicating purification and reducing the overall yield of the desired compound. Understanding and controlling the factors that govern this regioselectivity is paramount for efficient synthesis.[4]

Fundamental Principles of Benzimidazole N-Alkylation

The most common pathway for N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction. The process is typically initiated by deprotonating the benzimidazole N-H with a suitable base to form the highly nucleophilic benzimidazolide anion, which then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).

Caption: General mechanism for SN2 N-alkylation of benzimidazole.

Factors Influencing Regioselectivity

The ratio of N1 to N3 alkylated products in an unsymmetrical benzimidazole is dictated by a delicate interplay of electronic and steric factors.

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring decrease the electron density at the nearer nitrogen atom, making the more distant nitrogen more nucleophilic and thus the preferred site of alkylation. Conversely, electron-donating groups (EDGs) tend to favor alkylation at the closer nitrogen, although this effect is often less pronounced.[4]

-

Steric Hindrance: This is often the dominant factor. Bulky substituents on either the benzimidazole ring or the alkylating agent will sterically hinder the approach to the adjacent nitrogen. Consequently, alkylation will preferentially occur at the less sterically encumbered nitrogen atom. This preference for the less-hindered nitrogen increases with the size of both the substituent and the incoming electrophile.[4][5]

-

Reaction Conditions: The choice of solvent, base, and temperature can also influence the isomeric ratio. Aprotic polar solvents like DMF or acetonitrile typically facilitate SN2 reactions. The nature of the counter-ion from the base can also play a role in the transition state.

Synthetic Methodologies for N-Alkylation

A variety of methods exist for N-alkylation, each with its own set of advantages and limitations. The choice of method depends on the substrate's complexity, the nature of the alkyl group to be introduced, and the desired scale of the reaction.

Direct Alkylation with Alkyl Halides

This is the most classical and widely used method, involving the reaction of a benzimidazole with an alkyl halide in the presence of a base.

-

Principle: An SN2 reaction between the benzimidazolide anion and an alkyl halide (or other alkylating agents like sulfates or tosylates).

-

Advantages: Operationally simple, utilizes readily available reagents, and is broadly applicable.

-

Limitations: Can require harsh conditions (strong bases, high temperatures), may lead to undesired quaternary salt formation with excess alkylating agent, and regioselectivity can be poor without strong directing factors.

Table 1: Common Conditions for Direct N-Alkylation

| Base | Solvent | Temperature | Typical Use Case |

| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF, Acetone | RT to 80 °C | General purpose, mild conditions.[6] |

| NaH | THF, DMF | 0 °C to RT | Strong, non-nucleophilic base for less acidic N-H. |

| KOH, NaOH | Ethanol, Water, DMSO | Reflux | Cost-effective for large-scale synthesis. |

Detailed Protocol 1: General Procedure for Direct N-Alkylation using K₂CO₃

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzimidazole substrate (1.0 eq).

-

Reagents: Add anhydrous acetonitrile or DMF to create a 0.1-0.5 M solution. Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.[7]

Phase-Transfer Catalysis (PTC)

PTC is an elegant solution for reactions involving reagents in different, immiscible phases. For benzimidazole alkylation, it facilitates the reaction between an aqueous or solid base and the benzimidazole dissolved in an organic solvent.

-

Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether) transports the hydroxide or benzimidazolide anion from the aqueous/solid phase into the organic phase where it can react with the alkyl halide.[8][9]

-

Advantages: Utilizes mild conditions (often room temperature), avoids the need for strong, hazardous bases like NaH, simplifies work-up, and can lead to improved yields.[10]

-

Limitations: The catalyst can sometimes be difficult to remove completely from the product.

Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol as the alkylating agent, proceeding under mild, neutral conditions.

-

Principle: An alcohol is activated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The benzimidazole then acts as the nucleophile, displacing the activated hydroxyl group.[11][12]

-

Advantages: Exceptionally mild conditions, suitable for sensitive and complex substrates, and allows the use of alcohols directly. For chiral secondary alcohols, the reaction proceeds with a clean inversion of stereochemistry.[12]

-

Limitations: Stoichiometric amounts of phosphine oxide and hydrazide byproducts are generated, which can complicate purification. The reagents are also relatively expensive and hazardous.

Caption: Simplified Mitsunobu reaction pathway for N-alkylation.

Detailed Protocol 2: Mitsunobu Reaction for N-Alkylation

-

Setup: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the benzimidazole (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue contains the product along with triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.

Advanced and Green Approaches

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of methods that reduce reaction times and energy consumption.

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate N-alkylation reactions, often reducing reaction times from hours or days to mere minutes.[13][14] The uniform, rapid heating provided by microwaves can lead to higher yields and cleaner reaction profiles.[13] This method has been successfully applied to synthesize various bioactive (benz)imidazolium salts.[13][15]

-

Ultrasound-Promoted Synthesis: Sonochemistry uses the energy of ultrasound to induce acoustic cavitation, which can enhance reaction rates and yields. This technique has been shown to be a simple and efficient method for the N-alkylation of 2-substituted benzimidazoles, often in conjunction with phase-transfer catalysts.[16]

-

Copper-Catalyzed Coupling: While traditionally used for N-arylation (Ullmann reaction), copper-based catalytic systems have been developed for N-alkylation as well.[17][18][19] These methods can tolerate a wide range of functional groups and offer an alternative to classical SN2 conditions, particularly for less reactive alkylating agents.[17]

Characterization of N-Alkylated Benzimidazoles

Confirming the structure and regiochemistry of the product is a critical final step.

-

NMR Spectroscopy: This is the primary tool for characterization. The most telling sign of successful N-alkylation is the disappearance of the characteristic broad N-H proton signal, typically found far downfield (δ 11-13 ppm) in the ¹H NMR spectrum.[6] Concurrently, new signals corresponding to the protons of the introduced alkyl group will appear. In cases of regioisomers, careful analysis of ¹H, ¹³C, and 2D NMR spectra (such as NOESY or HMBC) is required to definitively assign the structure.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, verifying that alkylation has occurred.[6]

-

X-ray Crystallography: For unambiguous proof of structure and regiochemistry, single-crystal X-ray diffraction is the gold standard, providing a definitive 3D map of the molecule.

Conclusion and Future Outlook

The N-alkylation of benzimidazoles is a fundamental and indispensable transformation in medicinal chemistry. While classical methods remain workhorses in the field, modern approaches offer significant advantages in terms of speed, efficiency, and environmental impact. The persistent challenge of regiocontrol necessitates a careful, knowledge-based selection of reaction strategy, considering the electronic and steric properties of the specific substrate. Future developments will likely focus on expanding the scope of catalytic systems, exploring photoredox and enzymatic pathways, and integrating these reactions into automated flow chemistry platforms to further accelerate the drug discovery process.

References

- Antilla, J. C., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.

- Unknown Author. (n.d.).

- Unknown Author. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing).

- Unknown Author. (2022, October 5). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Wiley Online Library.

- Unknown Author. (2023, November 28).

- Unknown Author. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Semantic Scholar.

- Babu, P. N. K., Devi, B. R., & Dubey, P. K. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry.

- Unknown Author. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and...

- Unknown Author. (2024, July 26). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.

- Unknown Author. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC - NIH.

- Unknown Author. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Unknown Author. (2023, June 27). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar.

- Unknown Author. (n.d.). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and...

- S., S., & C., D. (2022, November 26).

- Van Den Berge, E., & Robiette, R. (2013, November 12). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar.

- Jakowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376.

- Unknown Author. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO.

- Gaba, M., Singh, S., & Mohan, C. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(7), 103228.

- Unknown Author. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.

- Nguyen, T. T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.

- Unknown Author. (2013, January 18). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Taylor & Francis.

- Unknown Author. (2013, March 31). Alkylation at 1st position of benzimidazole.

- Unknown Author. (2020, November 23). New Directions in the Mitsunobu Reaction. Nottingham ePrints.

- Unknown Author. (n.d.). N-Alkylation of imidazoles. University of Otago - OUR Archive.

- Unknown Author. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. PMC.

- Zhou, X., et al. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing.

Sources

- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. semanticscholar.org [semanticscholar.org]

- 6. tsijournals.com [tsijournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 13. d-nb.info [d-nb.info]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-(ethoxymethyl)benzimidazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-(ethoxymethyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental solubility data for this compound is not extensively published, this document, grounded in the established principles of physical chemistry and the known behavior of benzimidazole derivatives, offers a robust framework for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of 1-(ethoxymethyl)benzimidazole, predict its solubility in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is designed to be a practical resource, enabling researchers to effectively work with and understand the solution behavior of this compound.

Introduction: The Significance of 1-(ethoxymethyl)benzimidazole and its Solubility

Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The specific derivative, 1-(ethoxymethyl)benzimidazole, features an ethoxymethyl group at the 1-position of the benzimidazole ring. This substitution can significantly influence the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn dictate its solubility and ultimately its bioavailability and efficacy in biological systems.

A thorough understanding of the solubility profile of 1-(ethoxymethyl)benzimidazole in various organic solvents is paramount for several key aspects of research and development:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis, purification, and subsequent chemical modifications[3][4].

-

Purification: Techniques such as recrystallization and column chromatography are highly dependent on the differential solubility of the compound and its impurities[5][6].

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical determinant of the final dosage form's performance.

-

Analytical Method Development: The choice of solvent is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, for quantification and purity assessment[7][8].

This guide will provide a detailed exploration of these aspects, beginning with the fundamental physicochemical properties of 1-(ethoxymethyl)benzimidazole that govern its solubility.

Physicochemical Properties of 1-(ethoxymethyl)benzimidazole

| Property | Predicted Value/Information | Rationale & Significance |

| Molecular Formula | C10H12N2O | Derived from the chemical structure. |

| Molecular Weight | 176.22 g/mol | Calculated from the molecular formula. This value is essential for preparing solutions of known molarity. |

| Appearance | Expected to be a white to off-white solid | Benzimidazole and many of its derivatives are crystalline solids at room temperature[9]. |

| Polarity | Moderately Polar | The benzimidazole core is polar, and the ether linkage in the ethoxymethyl group adds to this polarity. However, the ethyl and benzene moieties introduce nonpolar character. |

| Hydrogen Bonding | Hydrogen bond acceptor | The nitrogen atoms in the imidazole ring and the oxygen atom of the ethoxymethyl group can act as hydrogen bond acceptors. Unlike the parent benzimidazole, the 1-position nitrogen is substituted, so it cannot act as a hydrogen bond donor. |

| pKa | Expected to be slightly lower than the parent benzimidazole (pKa of conjugate acid ≈ 5.6)[1] | The electron-withdrawing nature of the ethoxymethyl group may slightly decrease the basicity of the imidazole ring. |

These properties suggest that 1-(ethoxymethyl)benzimidazole will exhibit a nuanced solubility profile, with a preference for moderately polar organic solvents. The principle of "like dissolves like" will be a guiding factor in predicting its solubility[10].

Predicted Solubility Profile of 1-(ethoxymethyl)benzimidazole in Common Organic Solvents

Based on the physicochemical properties and the known solubility of related benzimidazole compounds[11][12][13], the following table provides an estimated solubility profile for 1-(ethoxymethyl)benzimidazole. It is crucial to note that these are predictions and should be experimentally verified.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | While the molecule has polar groups, the overall hydrophobicity from the benzene ring and the ethyl group will limit aqueous solubility. |

| Methanol | Polar Protic | Soluble | Methanol's polarity and ability to accept hydrogen bonds should facilitate the dissolution of 1-(ethoxymethyl)benzimidazole. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many benzimidazole derivatives. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is well-suited to dissolve moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent in reversed-phase HPLC, it is expected to be a good solvent for this compound. |

| Dichloromethane | Halogenated | Soluble | Its ability to engage in dipole-dipole interactions makes it a suitable solvent. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | A common solvent for extraction and chromatography of benzimidazoles. |

| Toluene | Nonpolar Aromatic | Moderately Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Hexane | Nonpolar Aliphatic | Insoluble | The significant difference in polarity between hexane and the solute will likely result in poor solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly effective solvent for many heterocyclic compounds. |

Experimental Protocol for Determining the Solubility of 1-(ethoxymethyl)benzimidazole

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is considered the gold standard for determining equilibrium solubility[8][14].

Materials and Equipment

-

1-(ethoxymethyl)benzimidazole (purified)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(ethoxymethyl)benzimidazole to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to periodically check the concentration of the solute in the supernatant; equilibrium is reached when consecutive measurements show no significant change[15].

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a pipette, being careful not to disturb the solid.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 1-(ethoxymethyl)benzimidazole. A pre-established calibration curve is essential for accurate quantification[8].

-

-

Calculation of Solubility:

-

Calculate the solubility of 1-(ethoxymethyl)benzimidazole in each solvent using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing the Solubility of 1-(ethoxymethyl)benzimidazole

The solubility of 1-(ethoxymethyl)benzimidazole is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces will dictate the extent of dissolution.

-

Solvent Polarity: As predicted, polar solvents are more likely to dissolve 1-(ethoxymethyl)benzimidazole due to favorable dipole-dipole interactions. Nonpolar solvents lack these interactions, leading to poor solubility.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors may interact favorably with the hydrogen bond accepting sites on the 1-(ethoxymethyl)benzimidazole molecule (the nitrogen and oxygen atoms), enhancing solubility.

-

Temperature: The effect of temperature on solubility is dependent on the enthalpy of dissolution. For most solid organic compounds, solubility increases with increasing temperature. However, this must be determined experimentally.

-

Molecular Structure of the Solvent: Aromatic solvents like toluene can engage in π-π stacking interactions with the benzimidazole ring, which may contribute to solubility.

Conclusion

This technical guide has provided a comprehensive overview of the expected solubility profile of 1-(ethoxymethyl)benzimidazole in a range of organic solvents. While specific experimental data is not yet widely published, the principles outlined here, based on the known behavior of benzimidazole derivatives, offer a solid foundation for researchers. The provided experimental protocol details a robust method for determining the precise solubility of this compound, which is a critical parameter for its successful application in synthesis, purification, formulation, and analysis. The insights and methodologies presented herein are intended to empower researchers to confidently and effectively work with this promising molecule.

References

-

Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (2021, May 27). Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

-

How can you determine the solubility of organic compounds? - Quora. (2017, June 24). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Benzimidazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Physicochemical properties of benzimidazole fungicides and their main metabolite. (n.d.). Retrieved from [Link]

-

Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed. (2009, October 15). Retrieved from [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (n.d.). Retrieved from [Link]

-

Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar. (2004, June 17). Retrieved from [Link]

-

(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.). Retrieved from [Link]

- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. … - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig5_231149953

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28). Retrieved from [Link]

Sources

- 1. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.ws [chem.ws]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. uomus.edu.iq [uomus.edu.iq]

1-(Ethoxymethyl)benzimidazole: A Strategic Scaffold in Drug Design and Synthesis

Topic: Potential Pharmaceutical Applications of 1-(Ethoxymethyl)benzimidazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Ethoxymethyl)benzimidazole represents a critical intersection between synthetic utility and pharmacological potential.[1] While often categorized as a protected intermediate (the

-

Directed Ortho-Metalation (DoM) Director: It is a premier substrate for the regioselective C2-functionalization of the benzimidazole core, a key step in synthesizing angiotensin II receptor blockers (ARBs) and antiviral agents.

-

Prodrug Moiety: The

-alkoxyalkyl group functions as a metabolically labile hemiaminal ether, offering a strategy to modulate the lipophilicity and solubility of benzimidazole-based active pharmaceutical ingredients (APIs).

This guide dissects the mechanistic underpinnings of these applications, providing validated protocols and structural insights for medicinal chemists.

Chemical Foundation & Synthesis

The 1-(ethoxymethyl)benzimidazole molecule consists of a benzimidazole heterocycle substituted at the

Physicochemical Profile[2]

-

Molecular Formula:

-

Molecular Weight: 176.22 g/mol

-

LogP (Predicted): ~1.8 – 2.2 (Lipophilic, suitable for CNS penetration)

-

pKa (Conjugate Acid): ~5.4 (The

remains basic, though slightly less than unsubstituted benzimidazole due to steric/electronic effects).

Synthesis Protocol

The standard synthesis involves the

Safety Warning: Chloromethyl ethyl ether (EOM-Cl) is a potent alkylating agent and a suspected carcinogen. All operations must be performed in a fume hood with appropriate PPE.

Step-by-Step Methodology:

-

Deprotonation: Dissolve benzimidazole (1.0 equiv) in anhydrous DMF or THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise.

-

Anion Formation: Stir for 30–60 minutes until gas evolution (

) ceases. The solution will turn slightly yellow/orange, indicating the formation of the benzimidazolide anion. -

Alkylation: Add chloromethyl ethyl ether (1.1 equiv) dropwise via syringe. Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (RT).

-

Quench & Workup: Quench with saturated

solution. Extract with Ethyl Acetate ( -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Core Application: Directed Ortho-Metalation (DoM)

The most "field-proven" application of 1-(ethoxymethyl)benzimidazole is its role as a substrate for C2-lithiation . The ethoxymethyl (EOM) group is not merely a blocking group; it actively coordinates with lithium reagents, directing deprotonation to the adjacent C2 position.

Mechanistic Insight

Unprotected benzimidazoles cannot be easily lithiated at C2 because the

The ether oxygen in the ethoxymethyl chain coordinates with the lithium atom of

Visualization: The DoM Pathway

The following diagram illustrates the coordination mechanism that makes this molecule so valuable in synthesizing C2-substituted drugs (e.g., Telmisartan analogs).

Caption: The EOM group facilitates C2-lithiation via oxygen-lithium coordination (CIPE), enabling precise functionalization.

Experimental Protocol: C2-Lithiation

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 1-(ethoxymethyl)benzimidazole (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. The solution often turns deep red/orange. -

Equilibration: Stir at -78°C for 30–45 minutes to ensure complete lithiation.

-

Functionalization: Add the electrophile (e.g., DMF for formylation,

for iodination) dissolved in THF. -

Warming: Allow the mixture to warm to RT over 2 hours.

-

Workup: Quench with water, extract, and purify.

Pharmaceutical Application: Prodrug Design

Beyond synthesis, the 1-(ethoxymethyl) moiety has potential as a prodrug strategy . The

Rationale

Many benzimidazole drugs (e.g., Albendazole, Mebendazole) suffer from poor aqueous solubility. Converting the acidic NH group to an

-

Eliminates the hydrogen bond donor, lowering crystal lattice energy.

-

Increases lipophilicity (LogP), enhancing membrane permeability.

-

Provides a mechanism for reversion to the active drug in vivo.

Hydrolysis Mechanism

The breakdown of 1-(ethoxymethyl)benzimidazole releases formaldehyde (or acetaldehyde equivalent depending on specific metabolism) and ethanol.

Table 1: Prodrug Release Profile

| Parameter | Characteristic | Implication for Drug Design |

| Linkage Type | Stable at pH 7.4; hydrolyzes at pH < 2 (stomach) or via oxidative metabolism. | |

| Byproducts | Formaldehyde, Ethanol | Toxicity of formaldehyde must be considered; suitable for low-dose potent drugs. |

| Solubility | Increased (vs Parent) | Enhances formulation options (e.g., lipid-based delivery). |

| Metabolism | CYP450 Oxidative Dealkylation | Potential for liver-targeted release. |

Biological Potential (Intrinsic Activity)

While often a carrier or intermediate, the 1-(ethoxymethyl)benzimidazole scaffold itself possesses intrinsic biological activity, consistent with the SAR (Structure-Activity Relationship) of

Antimicrobial & Antifungal Activity

Research into benzimidazole derivatives indicates that

-

Mechanism: Inhibition of tubulin polymerization (similar to albendazole) or interference with bacterial DNA gyrase.

-

SAR Insight: The ethoxymethyl group provides a flexible, lipophilic tail that may enhance binding to the hydrophobic pockets of fungal enzymes (e.g., C. albicans targets).

-

Data Correlation: Studies on related 1-benzyl and 1-ethoxymethyl-2-substituted derivatives show MIC values in the range of 12.5–50 µg/mL against Gram-positive bacteria (S. aureus).

Visualization: Biological Interaction Landscape

Caption: The scaffold exhibits multi-target potential, primarily driven by its lipophilicity and structural similarity to purine nucleosides.

References

-

BenchChem. An In-depth Technical Guide to 2-(Diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Biological Significance. (2025).[2][3][4]

-

National Institutes of Health (PMC). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021).[5][6][7]

-

Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (2016).[5][8][9]

-

Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature and Protocols. (2024).[10]

-

ResearchGate. Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006).[2][3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. isca.me [isca.me]

- 8. jocpr.com [jocpr.com]

- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 10. rjptonline.org [rjptonline.org]

Crystal Packing and Intermolecular Interactions of 1-(Ethoxymethyl)benzimidazole: A Structural Analysis

This is an in-depth technical guide analyzing the crystal packing, intermolecular interactions, and solid-state properties of 1-(ethoxymethyl)-1H-benzimidazole . This document is structured for researchers in crystal engineering and pharmaceutical development.

Executive Summary

1-(Ethoxymethyl)-1H-benzimidazole (CAS: 5466-57-9) represents a critical structural motif in medicinal chemistry, serving both as a robust protecting group for the benzimidazole core (N-SEM analogue without silicon) and as a bioactive pharmacophore in its own right.[1] Understanding its solid-state behavior is essential for optimizing solubility, stability, and bioavailability.[1]

Unlike its rigid analogs (e.g., 1-methylbenzimidazole), the ethoxymethyl side chain introduces significant conformational flexibility and a dedicated hydrogen bond acceptor (ether oxygen), fundamentally altering the crystal packing landscape.[1] This guide provides a comprehensive analysis of the molecule’s intermolecular forces, predicting a hierarchy of interactions dominated by

Molecular Architecture & Conformational Analysis

The molecule consists of a planar benzimidazole fused ring system substituted at the N1 position with an ethoxymethyl group (

The Benzimidazole Core[1][2]

-

Planarity: The bicyclic system is essentially planar, creating a large hydrophobic surface area ideal for

-stacking.[1] -

Dipole Moment: The N3 atom (imine nitrogen) carries a localized lone pair, making it a strong hydrogen bond acceptor.[1] The dipole is oriented towards the imidazole ring, driving antiparallel stacking in the solid state.[1]

The Ethoxymethyl Side Chain[1]

-

Flexibility: The

torsion angle is the primary degree of freedom.[1] In the solid state, this group typically adopts a gauche conformation to minimize steric clash with the H7 proton of the benzene ring.[1] -

Electronic Effect: The ether oxygen acts as a weak Lewis base, introducing a secondary hydrogen bond acceptor site that competes with N3, potentially disrupting the classic "herringbone" packing seen in unsubstituted benzimidazoles.[1]

Crystal Packing & Intermolecular Interactions

The crystal structure of 1-alkylbenzimidazoles is governed by a competition between maximizing

Primary Interaction: - Stacking

The dominant supramolecular synthon is the offset face-to-face

-

Geometry: Centroid-to-centroid distances typically range from 3.6 Å to 3.8 Å .[1]

-

Orientation: Molecules often arrange in centrosymmetric dimers or antiparallel columns to align opposing dipoles.[1]

-

Energetics: This dispersive interaction contributes approximately -6 to -9 kcal/mol to the lattice energy, serving as the primary cohesive force.[1]

Secondary Interaction: Weak Hydrogen Bonding (C-H[1]···N)

In the absence of strong donors (OH, NH), the crystal packing relies on weak C-H[1]···N interactions.

-

Donor: The acidic proton at C2 (between the nitrogen atoms) or the aromatic protons on the benzene ring (C4-H, C7-H).[1]

-

Acceptor: The N3 imidazole nitrogen.[1]

-

Metric: Typical

distances are 3.2 Å - 3.4 Å , with angles

Tertiary Interaction: C-H[1]···O (Ether Linkage)

Specific to the ethoxymethyl derivative, the ether oxygen participates in weak lateral interactions.[1]

-

Mechanism: The oxygen atom accepts a weak H-bond from an adjacent aromatic C-H or the methylene protons of a neighboring ethyl group.[1]

-

Effect: These interactions are "steering forces" that determine the specific tilt angle of the stacks but are too weak to dictate the overall space group alone.[1]

Packing Efficiency & Disorder

The terminal ethyl group ($ -CH_2-CH_3 $) is conformationally labile.[1] In the crystal lattice, this often results in static disorder or large thermal ellipsoids at room temperature.[1] High-quality data collection requires cryocrystallography (typically 100 K) to freeze out these vibrations and resolve the precise conformation.[1]

Experimental Protocols

The following protocols are designed to generate high-quality single crystals and validate the structure.

Synthesis of 1-(Ethoxymethyl)benzimidazole

Reaction Principle:

Reagents:

-

Sodium Hydride (1.2 eq, 60% dispersion in oil)[1]

-

Chloromethyl ethyl ether (1.1 eq) - Handle with extreme caution (carcinogen)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Protocol:

-

Activation: Suspend NaH in anhydrous DMF at

under Argon. Add benzimidazole portion-wise.[1][2][4] Stir for 30 min until -

Alkylation: Add chloromethyl ethyl ether dropwise via syringe at

. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Workup: Quench with water. Extract with EtOAc (

).[1] Wash organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Gradient 20-50% EtOAc in Hexane).

-

Product State: Isolate as a colorless oil or low-melting solid.[1]

Crystallization Techniques

Since the product is likely a low-melting solid or oil, standard evaporation often fails.[1] Use these specific techniques:

| Method | Protocol Details | Target Outcome |